molecular formula C15H22Br2N2O2S B12117576 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12117576
M. Wt: 454.2 g/mol
InChI Key: HXZJJAPZTBCFOV-UHFFFAOYSA-N
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Description

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine atoms, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps One common method starts with the bromination of benzene-1-sulfonamide to introduce bromine atoms at the 2 and 5 positionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow systems allow for better control over reaction conditions, leading to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atoms and piperidine ring contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of bromine atoms, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H22Br2N2O2S

Molecular Weight

454.2 g/mol

IUPAC Name

2,5-dibromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H22Br2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-7-10(16)5-6-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3

InChI Key

HXZJJAPZTBCFOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br)C

Origin of Product

United States

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